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Abstract

4-1sopropylsalicylaldehyde, also known by its IUPAC name 2-hydroxy-4-propan-2-
ylbenzaldehyde, is an aromatic aldehyde of significant interest in medicinal chemistry and
materials science. This technical guide provides a comprehensive overview of its core
physicochemical properties, offering a critical resource for researchers, chemists, and drug
development professionals. We delve into the compound's structural and chemical identity,
core physical properties, spectroscopic profile, and stability. Furthermore, this guide presents
detailed, field-proven experimental protocols for the determination of key parameters such as
solubility and pKa, underscoring the causality behind methodological choices. The information
herein is designed to empower scientists to effectively utilize, characterize, and modify 4-
Isopropylsalicylaldehyde in their research endeavors, particularly in the context of its activity
as a potent partial tyrosinase inhibitor.[1][2]

Introduction

Substituted salicylaldehydes are a cornerstone class of compounds in organic synthesis and
medicinal chemistry, serving as versatile precursors for Schiff bases, chalcones, and various
heterocyclic systems.[3][4] 4-lsopropylsalicylaldehyde (a synonym for which is Chamaecin)
distinguishes itself through the presence of a bulky, lipophilic isopropyl group at the C4 position
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of the benzene ring.[5] This structural feature significantly influences its physicochemical
characteristics, such as solubility and lipophilicity, which in turn dictate its behavior in both
chemical reactions and biological systems.

The compound has garnered particular attention for its demonstrated biological activity as a
potent partial tyrosinase inhibitor, with a reported IC50 of 2.3 uM.[2] Tyrosinase is a key
enzyme in melanin biosynthesis, making its inhibitors valuable targets for treating
hyperpigmentation disorders and for use in cosmetics.[6] A thorough understanding of the
physicochemical properties of 4-Isopropylsalicylaldehyde is therefore not merely academic; it
is a prerequisite for optimizing its formulation, assessing its drug-likeness, predicting its
metabolic fate, and designing more potent analogues. This guide synthesizes available data
with practical scientific insights to provide a holistic and actionable profile of this important
molecule.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific
investigation. The key identifiers and structural features of 4-Isopropylsalicylaldehyde are
summarized below.

Compound Identifiers

Clear and unambiguous identification is critical for regulatory compliance, procurement, and
literature searches. The primary identifiers for 4-lsopropylsalicylaldehyde are listed in Table
1.

Table 1: Core Identifiers for 4-lsopropylsalicylaldehyde
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Identifier Value Source(s)

2-hydroxy-4-propan-2-

UPAC Name ylbenzaldehyde el
CAS Number 536-32-3 [718]
Molecular Formula C10H1202 [7]
Molecular Weight 164.20 g/mol [5]

4-Isopropylsalicylaldehyde,

Synonyms Chamaecin, 2-Hydroxy-4- [5]
isopropylbenzaldehyde
CC(C)C1=CC(=C(C=C1)C=0)

SMILES o [5]

NSLDZVUVKUIYNL-
InChlKey [5]
UHFFFAOYSA-N

Molecular Structure and Key Functional Groups

The structure of 4-Isopropylsalicylaldehyde features three key functional groups that dictate
its chemical reactivity and physical properties: a phenolic hydroxyl group, an aldehyde group,
and an isopropy! substituent on an aromatic ring. The ortho-positioning of the hydroxyl and
aldehyde groups allows for intramolecular hydrogen bonding, which influences properties like
boiling point and acidity.

Caption: Molecular structure of 4-Isopropylsalicylaldehyde with key functional groups
highlighted.

Core Physicochemical Properties

The interplay of the functional groups defines the compound's physical behavior. These
properties are essential for predicting its suitability for various applications, from chemical
synthesis to pharmaceutical formulation.

Table 2: Summary of Physicochemical Properties of 4-Isopropylsalicylaldehyde
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Property

Value

Significance in
Drug Development  Source(s)
& Research

Boiling Point

265.45 °C (at 760
mmHgQ)

Indicates low volatility;
relevant for
purification
(distillation) and high-

temperature reaction

[7]

design.

Density

1.098 g/cm3

Important for

formulation

calculations, process [7]
engineering, and

solvent selection.

LogP (Octanol/Water)

2.33

Suggests moderate
lipophilicity, implying a

good balance for [7]
potential membrane

permeability.

pKa (Phenolic OH)

~9-10 (Predicted)

Determines the

ionization state at

physiological pH

(~7.4), affecting [9][10]
solubility, receptor

binding, and

absorption.

Low aqueous

solubility is a common

- Sparingly soluble challenge; this
Aqueous Solubility _ L [3][11]
(Predicted) parameter is critical
for formulation and
bioavailability.
Polar Surface Area 37.3A2 Influences membrane [5]

transport and
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hydrogen bonding
potential with

biological targets.

Lipophilicity (LogP)

The partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which
strongly influences its absorption, distribution, metabolism, and excretion (ADME) profile.[12]
The calculated LogP value for 4-Isopropylsalicylaldehyde is 2.33, indicating that it is
moderately lipophilic.[7] This value falls within the desirable range for many drug candidates
according to frameworks like Lipinski's Rule of Five, suggesting a favorable balance between
agueous solubility and lipid membrane permeability.[13] The nonpolar isopropyl group and the
benzene ring contribute to its lipophilicity, while the polar hydroxyl and aldehyde groups
enhance its interaction with aqueous phases.

Acidity (pKa)

The pKa value quantifies the acidity of the phenolic hydroxyl group. For unsubstituted phenol,
the pKa is approximately 9.95.[9] The electron-withdrawing nature of the adjacent aldehyde
group in salicylaldehydes typically lowers the pKa, making the proton more acidic. Conversely,
the electron-donating isopropyl group at the para position would slightly increase the pKa.
Therefore, the pKa of 4-Isopropylsalicylaldehyde is predicted to be in the range of 9-10. This
is a critical parameter because it dictates the compound's ionization state in different pH
environments. At physiological pH (approx. 7.4), the compound will exist almost entirely in its
neutral, protonated form, which is generally more favorable for passive diffusion across
biological membranes.

Solubility

Based on its structure, 4-lsopropylsalicylaldehyde is expected to be sparingly soluble in
water but readily soluble in many organic solvents like ethanol, DMSO, and DMF.[3] The parent
compound, salicylaldehyde, is described as slightly soluble in water.[11][14] The addition of the
isopropyl group increases the molecule's size and lipophilicity, which would further decrease its
aqueous solubility. This property is a key consideration for formulation scientists, who may
need to employ strategies such as co-solvents or complexation agents to achieve desired
concentrations for in vitro assays or in vivo delivery.
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Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of a

molecule.[15] The following sections describe the expected spectral characteristics of 4-

Isopropylsalicylaldehyde based on its functional groups.[16][17]

'H NMR Spectroscopy: The proton NMR spectrum should show distinct signals: a singlet for
the aldehyde proton (~9.8-10.0 ppm), a singlet for the phenolic proton (which may be broad
and its position variable, ~11 ppm, due to intramolecular H-bonding), signals for the three
aromatic protons in the 7.0-7.5 ppm region, a septet for the isopropyl methine proton (~3.0
ppm), and a doublet for the six equivalent isopropyl methyl protons (~1.2 ppm).[18]

13C NMR Spectroscopy: The carbon NMR spectrum will display 8 unique signals (due to
symmetry in the isopropyl group). Key signals would include the aldehyde carbonyl carbon
(~190-195 ppm), the hydroxyl-bearing aromatic carbon (~160 ppm), and other aromatic
carbons (115-140 ppm), along with the isopropyl methine and methyl carbons in the aliphatic
region (~34 ppm and ~24 ppm, respectively).

Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint based on bond vibrations.
[17] Characteristic absorption bands would include a broad O-H stretch centered around
3200 cm~1 (indicative of hydrogen bonding), aliphatic C-H stretches just below 3000 cm~1,
an aromatic C-H stretch just above 3000 cm~1, a strong C=0 stretch for the aldehyde at
~1660-1680 cm~1, and C=C aromatic ring stretches around 1600 and 1450 cm~1.

UV-Visible Spectroscopy: The molecule contains chromophores that absorb UV light,
primarily due to 1t — 1t* transitions in the aromatic system and n - 1t* transitions associated
with the carbonyl group.[19] One would expect strong absorption bands (Amax) in the 250-
350 nm range, characteristic of substituted benzaldehydes.

Experimental Protocols for Property Determination

To ensure scientific integrity, theoretical predictions and calculated values must be validated by

empirical measurement. The following protocols are standard, robust methods for determining

key physicochemical properties.
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Protocol: Determination of Lipophilicity (LogD?7.4) by the
Shake-Flask Method

This protocol is the "gold standard" for measuring lipophilicity and is designed to determine the
distribution coefficient (LogD) at physiological pH.[13][20][21]

Causality: The shake-flask method directly measures the partitioning of a compound between
two immiscible phases, providing a definitive value for its lipophilicity under specific conditions.
Using a pH 7.4 buffer is crucial as it reflects the compound's distribution behavior in a biological
context, accounting for any ionization.[12]

Methodology:

» Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Saturate n-octanol with
this buffer by mixing and allowing the phases to separate overnight. Similarly, saturate the
pH 7.4 buffer with the pre-saturated n-octanol.

o Sample Preparation: Prepare a stock solution of 4-lsopropylsalicylaldehyde in n-octanol
(e.g., 1 mg/mL).

» Partitioning: In a glass vial, combine 5 mL of the saturated n-octanol stock solution with 5 mL
of the saturated pH 7.4 buffer.

o Equilibration: Seal the vial and shake it vigorously for 1 hour at a constant temperature (e.g.,
25°C). Afterward, let the vial stand undisturbed for at least 16-24 hours to ensure complete
phase separation.[22] Centrifugation at low speed can be used to break any emulsions.

o Sampling: Carefully withdraw an aliquot from the aqueous phase and the n-octanol phase.
Be cautious to avoid cross-contamination between phases.[20]

o Quantification: Determine the concentration of the compound in each phase using a
validated analytical method, typically reverse-phase HPLC with UV detection.

o Calculation: Calculate LogD7.4 using the formula: LogD7.4 = logio ( [Concentration in Octanol]
/ [Concentration in Aqueous] )
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Protocol: Determination of Acidity Constant (pKa) by
Potentiometric Titration

This method measures the change in pH of a solution upon the addition of a titrant, allowing for

the precise determination of the pKa.[23][24]

Causality: Potentiometric titration is a highly accurate and direct method for pKa determination.

[25] It relies on the fundamental acid-base equilibrium. The inflection point of the resulting

titration curve corresponds to the pH at which the acidic (phenolic) and basic (phenolate) forms

of the molecule are present in equal concentrations, which is the definition of pKa.[23][26]

Methodology:

System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).
[26]

Sample Preparation: Accurately weigh and dissolve a sample of 4-
Isopropylsalicylaldehyde in a suitable co-solvent (e.g., methanol or ethanol) if aqueous
solubility is low, and then dilute with water to a known volume (e.g., 50 mL) to a final
concentration of approximately 1 mM.[23] Note that extrapolation methods may be needed to
find the pKa in pure water if a co-solvent is used.[24][27]

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature.
Purge the solution with nitrogen gas to remove dissolved CO-2.[23]

Titration: Begin stirring the solution and record the initial pH. Add a standardized solution of a
strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.05 mL).

Data Collection: Record the pH value after each addition of titrant, allowing the reading to
stabilize. Continue until the pH has passed the expected equivalence point and has leveled
off (e.g., pH 12).

Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH

value at the half-equivalence point (the midpoint of the steep rise in the titration curve). For

higher accuracy, the pKa can be determined from the inflection point of the first derivative of
the plot (ApH/AV vs. V). Perform at least three replicate titrations.[26]
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Workflow for Spectroscopic Characterization

A logical workflow ensures that high-quality, reproducible spectral data is obtained for structural
confirmation and purity assessment.

Caption: A systematic workflow for the complete spectroscopic characterization of 4-
Isopropylsalicylaldehyde.

Stability and Reactivity Profile

Understanding a compound's stability is crucial for determining appropriate storage conditions
and shelf-life, and for anticipating potential degradation products.[28]

» Oxidative Stability: The aldehyde functional group is susceptible to oxidation to the
corresponding carboxylic acid (4-isopropylsalicylic acid). This process can be accelerated by
air, light, and certain metal ions. Therefore, the compound should be stored under an inert
atmosphere (e.g., argon or nitrogen) and protected from light.

o Thermal and pH Stability: Forced degradation studies, which involve exposing the compound
to stress conditions like high temperature and extreme pH, are recommended to fully
characterize its stability profile.[29][30][31] Such studies are essential for developing stability-
indicating analytical methods.[28] In general, phenols and aldehydes can be sensitive to
strongly basic conditions.

o Storage Recommendations: For long-term storage, it is recommended to keep 4-
Isopropylsalicylaldehyde in a tightly sealed container, under an inert atmosphere, in a cool,
dark, and dry place.

o Chemical Reactivity: As a phenol, it can undergo O-alkylation or O-acylation. As an
aldehyde, it readily participates in reactions such as Schiff base formation with primary
amines, Wittig reactions, and reductions to the corresponding alcohol.[4]

Applications in Research and Drug Development

The unique combination of functional groups and moderate lipophilicity makes 4-
Isopropylsalicylaldehyde a valuable molecule in drug discovery.
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» Tyrosinase Inhibition: Its most prominent reported activity is as a potent, mixed-type inhibitor
of mushroom tyrosinase.[2] This makes it a lead compound for developing agents to treat
skin hyperpigmentation and to prevent enzymatic browning in the food industry.[32] The
inhibitory mechanism may involve its ability to form a Schiff base with primary amino groups
within the enzyme's active site.[2]

o Scaffold for Synthesis: Salicylaldehydes are versatile building blocks. The aldehyde group
provides a reactive handle for elaboration into more complex structures, while the phenolic
hydroxyl and isopropyl groups can be modified to tune properties like potency, selectivity,
and pharmacokinetics.[3] Its derivatives have been explored for a range of biological
activities, including antifungal properties.[4]

Conclusion

4-l1sopropylsalicylaldehyde is a compound with a well-defined set of physicochemical
properties that make it highly relevant to the fields of medicinal chemistry and material science.
Its moderate lipophilicity, predicted pKa, and distinct spectroscopic fingerprint provide a solid
foundation for its application and further development. The compound's potent activity as a
tyrosinase inhibitor highlights its potential as a lead structure in the development of novel
therapeutic and cosmetic agents. The experimental protocols and workflows detailed in this
guide provide a robust framework for researchers to validate these properties and to
confidently employ this versatile molecule in their scientific pursuits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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